Specific Scientific Field: This compound is used in the field of Biochemistry, specifically in Peptide Synthesis .
Summary of the Application: Fmoc amino acids, including “2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid”, are used as building blocks in the synthesis of peptides . Peptides are short chains of amino acids that play crucial roles in biological functions.
Methods of Application or Experimental Procedures: The synthesis of Fmoc amino acids starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
Results or Outcomes Obtained: The Fmoc amino acids, once synthesized, are isolated as crystalline solids. They are stable at room temperature, with a long shelf-life, as well as in aqueous washing operations . They are useful as coupling agents in peptide synthesis .
Specific Scientific Field: This compound is used in the field of Organic Chemistry, specifically in the synthesis of Thiazole Derivatives .
Summary of the Application: “2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid” can be used as a precursor to synthesize thiazole derivatives . Thiazoles are heterocyclic compounds that have various applications in medicinal chemistry due to their bioactive properties .
Methods of Application or Experimental Procedures: The synthesis of thiazole derivatives starts from the corresponding Fmoc amino acid and a suitable thiazole-containing compound . The reaction conditions would depend on the specific thiazole compound used .
Results or Outcomes Obtained: The resulting thiazole derivatives can be isolated and purified for further use . These compounds can be used in various research applications, including drug discovery .
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid is a synthetic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl group attached to an amino acid derivative. Its molecular formula is and it has a molar mass of 381.46 g/mol. This compound is notable for its potential applications in peptide synthesis and medicinal chemistry, particularly due to the protective role of the fluorenylmethoxycarbonyl group in organic reactions .
The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid typically involves several steps:
This compound has several applications in research and industry:
Interaction studies involving 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid focus on its binding affinity with various biological targets. These studies often employ techniques such as:
Several compounds share structural characteristics with 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid. These include:
Compound Name | Molecular Formula | CAS Number |
---|---|---|
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanyl-butyric acid | C20H21NO4S | 112883-40-6 |
(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid | C22H25NO4 | 359766-58-8 |
(S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-amino-butyric acid | C23H28N2O5 | 235788-61-1 |
The uniqueness of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid lies in its specific combination of a bulky fluorenyl group with a branched-chain amino acid derivative. This structural configuration enhances its stability and reactivity compared to simpler amino acids or other derivatives lacking such protective groups. This makes it particularly valuable in synthetic organic chemistry and biochemistry applications .
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid (C₂₃H₂₇NO₄; molecular weight: 381.5 g/mol) is a synthetic amino acid derivative featuring an Fmoc-protected α-amino group and a dimethyl-substituted hexanoic acid backbone. The Fmoc group, a staple in solid-phase peptide synthesis (SPPS), shields the amino functionality during iterative coupling reactions, while the branched aliphatic chain introduces conformational constraints to peptide structures. The compound’s CAS registry number, 1379863-59-8, identifies its unique chemical identity in databases.
This compound addresses two key challenges in peptide science: (1) preventing undesired side reactions during sequential amino acid couplings, and (2) engineering peptides with enhanced stability and target specificity. The dimethylhexanoic acid moiety disrupts regular secondary structures like α-helices and β-sheets, enabling the creation of peptides with novel folding patterns. Furthermore, its hydrophobicity improves membrane permeability in therapeutic candidates, a critical factor in drug development.
While early Fmoc-protected amino acids emerged in the 1970s as alternatives to tert-butoxycarbonyl (Boc) groups, the specific development of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhexanoic acid followed advances in branched-chain amino acid research during the 2010s. PubChem records indicate its first registration in 2016, coinciding with growing interest in sterically hindered residues for peptide stapling and macrocyclization.